4-(3,5-Dimethoxyphenyl)phenol

Lipophilicity Membrane Permeability Drug Design

Procure 4-(3,5-Dimethoxyphenyl)phenol (CAS 495416-58-5), a biphenyl-4-ol derivative with a functionally critical 3',5'-dimethoxy substitution pattern. This compound's predicted high human intestinal absorption (99.64%), low BBB penetration (62.50%), and non-inhibition of major CYP isoforms (CYP3A4, CYP2C9) make it an ideal lead-like fragment for peripheral target screening libraries and FBDD collections. The 4-hydroxy group provides a convenient handle for further functionalization, while the dimethoxy pattern governs critical protein-ligand interactions. Ensure your HTS campaigns start with the correct isomer—positional analogs or monomethoxy versions will not deliver the same ADMET balance. Minimum purity: ≥95%. Inquire now for bulk pricing and global shipping.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 495416-58-5
Cat. No. B6338601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxyphenyl)phenol
CAS495416-58-5
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC
InChIInChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3
InChIKeyXVRLLKKLNLKAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethoxyphenyl)phenol (CAS 495416-58-5): Procurement-Ready Characterization of a Substituted Biphenylol Scaffold


4-(3,5-Dimethoxyphenyl)phenol (CAS 495416-58-5), also cataloged as 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol, is a member of the biphenyl and substituted derivative class characterized by a C14H14O3 molecular formula and a molecular weight of 230.26 g/mol [1]. It is commercially available for research and development purposes, typically at a minimum purity of 95% . The compound features a biphenyl core with a hydroxyl group at the 4-position of one ring and two methoxy substituents at the 3' and 5' positions of the adjacent phenyl ring, which collectively define its physical-chemical and predicted biological interaction profile [2].

4-(3,5-Dimethoxyphenyl)phenol (CAS 495416-58-5): Why Simple Phenol or Biphenyl Analogs Cannot Substitute for Its Distinct Substitution Pattern


Generic substitution of this compound with simpler phenols or even other biphenylols is not feasible due to the precise and functionally critical 3',5'-dimethoxy-4-ol substitution pattern. This specific arrangement of substituents governs both the compound's distinct molecular properties and its predicted interactions. For instance, the location and number of methoxy groups are known to profoundly influence the lipophilicity (XLogP3 ~3.1), hydrogen bonding capacity, and, crucially, the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile [1]. In silico models predict this exact substitution pattern to be a substrate for CYP2D6 while avoiding significant inhibition of key cytochrome P450 enzymes (CYP3A4, CYP2C9) [2], a balance that would not hold for positional isomers like 2-(3,5-dimethoxyphenyl)phenol or for the monomethoxy analog 4-(3-methoxyphenyl)phenol. The quantitative evidence below provides a direct comparison to illustrate these specific and consequential differences.

4-(3,5-Dimethoxyphenyl)phenol (CAS 495416-58-5): A Quantitative Evidence Guide for Scientific Selection vs. Key Analogs


Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. Unsubstituted Biphenyl-4-ol

The incorporation of two methoxy groups at the 3' and 5' positions significantly increases the compound's lipophilicity compared to the unsubstituted parent scaffold, biphenyl-4-ol. This is a key determinant of a compound's ability to passively diffuse across biological membranes and influences its overall pharmacokinetic profile [1]. The quantitative difference in the calculated partition coefficient (XLogP3) is substantial.

Lipophilicity Membrane Permeability Drug Design

Predicted Favorable Cytochrome P450 Inhibition Profile vs. Analogous Methoxylated Stilbene Pterostilbene

In silico ADMET prediction tools suggest a low probability for 4-(3,5-Dimethoxyphenyl)phenol to act as an inhibitor of major CYP450 enzymes, a common source of drug-drug interactions. This profile is compared to pterostilbene, a structurally related 3,5-dimethoxy-trans-stilbene derivative which is known to be a moderate inhibitor of CYP1A1 and CYP1B1 [1]. The predicted CYP inhibition profile for our target compound indicates a potentially cleaner safety margin.

Drug Metabolism CYP Inhibition ADMET Prediction

Computational Prediction of Blood-Brain Barrier Penetration vs. Biphenyl-4-ol

The ability of a compound to cross the blood-brain barrier (BBB) is a critical filter in CNS drug discovery. AdmetSAR 2 models predict that 4-(3,5-Dimethoxyphenyl)phenol has a low probability of BBB penetration, which is a desirable trait for compounds intended for peripheral targets to minimize CNS-related side effects [1]. This differentiates it from the less lipophilic parent compound, biphenyl-4-ol, which may have a different predicted profile.

Blood-Brain Barrier CNS Drug Discovery In Silico ADME

Predicted High Human Intestinal Absorption Probability vs. Common Synthetic Intermediates

In silico models predict a high probability (99.64%) for human intestinal absorption (HIA) for 4-(3,5-Dimethoxyphenyl)phenol [1]. This is a favorable characteristic for compounds intended for oral administration and distinguishes it from more polar or larger molecular weight building blocks often used in organic synthesis that may have poor absorption potential.

Oral Bioavailability ADME Prediction Hit-to-Lead

4-(3,5-Dimethoxyphenyl)phenol (CAS 495416-58-5): Recommended Scientific and Industrial Application Scenarios Based on Differentiated Evidence


Prioritization in High-Throughput Screening (HTS) for Peripheral Target Hit Discovery

The compound's favorable in silico ADMET profile, particularly its predicted high human intestinal absorption (99.64%) and low BBB penetration (62.50%), makes it a valuable inclusion in HTS libraries aimed at discovering hits for peripheral therapeutic targets [1]. Its balanced lipophilicity (XLogP3 = 3.1) also aligns with lead-like chemical space, improving the chances of identifying compounds with tractable pharmacokinetic properties early in the screening cascade.

Use as a Preferred Synthetic Intermediate for Lipophilic Biphenyl Derivatives

With an XLogP3 of 3.1, this compound serves as a superior starting material for synthesizing more lipophilic analogs compared to the less lipophilic biphenyl-4-ol (XLogP3 = 2.6) [1]. The presence of the 4-hydroxy group provides a convenient handle for further functionalization (e.g., etherification, esterification) to fine-tune physicochemical properties, while the dimethoxy substitution pattern can be leveraged for specific protein-ligand interactions.

Inclusion in Fragment-Based Drug Discovery (FBDD) Libraries for CYP Liability Assessment

Given its predicted non-inhibitory profile against major CYP isoforms like CYP3A4 (78.99% probability of non-inhibition), this compound is an excellent fragment or small molecule probe to include in FBDD collections [1]. Its use can help medicinal chemists establish baseline structure-activity relationships (SAR) for metabolic stability without the confounding factor of potent CYP inhibition, a common pitfall with many nitrogen-containing heterocyclic fragments.

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